

Solubility of 5-Acetyloxindole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Acetyloxindole

Cat. No.: B1336615

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of **5-Acetyloxindole**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for **5-Acetyloxindole**, this document leverages data for the parent compound, 2-Oxindole, as a predictive reference. This guide also outlines standard experimental protocols for solubility determination and presents a hypothetical signaling pathway to illustrate the potential biological context of oxindole derivatives.

Core Focus: Solubility and Experimental Methodologies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding the solubility of **5-Acetyloxindole** in various solvents is therefore essential for formulation development, purification processes, and analytical method development.

Quantitative Solubility Data (Proxy Data for 2-Oxindole)

While specific quantitative solubility data for **5-Acetyloxindole** is not readily available in the public domain, the following table summarizes the mole fraction solubility of the structurally similar parent compound, 2-Oxindole, in twelve different organic solvents at various temperatures. This data, sourced from a comprehensive study on 2-Oxindole solubility, can

serve as a valuable estimation for the behavior of **5-Acetylloxindole**.^[1] Researchers should, however, experimentally verify the solubility of **5-Acetylloxindole** for their specific applications.

Solvent	Temperature (K)	Mole Fraction Solubility (x10 ³)
Methanol	278.15	1.85
	288.15	2.54
	298.15	3.48
	308.15	4.75
	318.15	6.45
Ethanol	278.15	1.21
	288.15	1.69
	298.15	2.36
	308.15	3.28
	318.15	4.54
Isopropanol	278.15	0.68
	288.15	0.98
	298.15	1.40
	308.15	1.98
	318.15	2.81
n-Butanol	278.15	0.95
	288.15	1.35
	298.15	1.90
	308.15	2.66
	318.15	3.71
Ethyl Acetate	278.15	0.53
	288.15	0.78
	298.15	1.15

308.15	1.68	
318.15	2.44	
Acetone	278.15	2.11
288.15	2.89	
298.15	3.94	
308.15	5.34	
318.15	7.19	
Acetonitrile	278.15	1.39
288.15	1.95	
298.15	2.71	
308.15	3.75	
318.15	5.18	
Toluene	278.15	0.12
288.15	0.18	
298.15	0.28	
308.15	0.43	
318.15	0.66	
Cyclohexane	278.15	0.01
288.15	0.02	
298.15	0.03	
308.15	0.04	
318.15	0.06	
1,4-Dioxane	278.15	2.35
288.15	3.21	

298.15	4.35	
308.15	5.86	
318.15	7.84	
N,N-Dimethylformamide (DMF)	278.15	10.25
288.15	12.87	
298.15	16.03	
308.15	19.85	
318.15	24.46	
Dimethyl Sulfoxide (DMSO)	278.15	15.67
288.15	19.23	
298.15	23.54	
308.15	28.76	
318.15	35.01	

Note: The acetyl group at the 5-position of the oxindole ring is expected to influence solubility. Theoretical studies on oxindole derivatives suggest that the electrostatic interactions, dispersion, repulsion, and cavitation energies all contribute to the overall free energy of solvation.^[2] The presence of the acetyl group, a polar substituent, may enhance solubility in polar solvents compared to the parent oxindole.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount. The following are detailed methodologies for key experiments commonly employed in pharmaceutical research.

Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

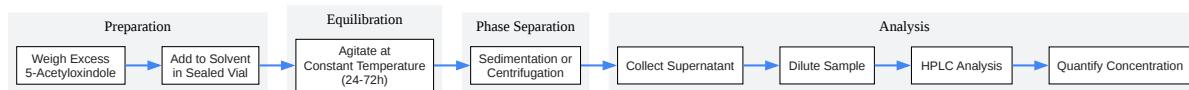
Protocol:

- Preparation: An excess amount of **5-Acetyloxindole** is added to a known volume of the selected solvent in a sealed, screw-cap vial.
- Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.
- Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to sediment. Alternatively, centrifugation or filtration (using a filter that does not adsorb the solute) can be used to separate the solid and liquid phases.
- Quantification: An aliquot of the clear supernatant is carefully removed and diluted as necessary. The concentration of **5-Acetyloxindole** in the saturated solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or in molar units.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method followed by HPLC analysis.

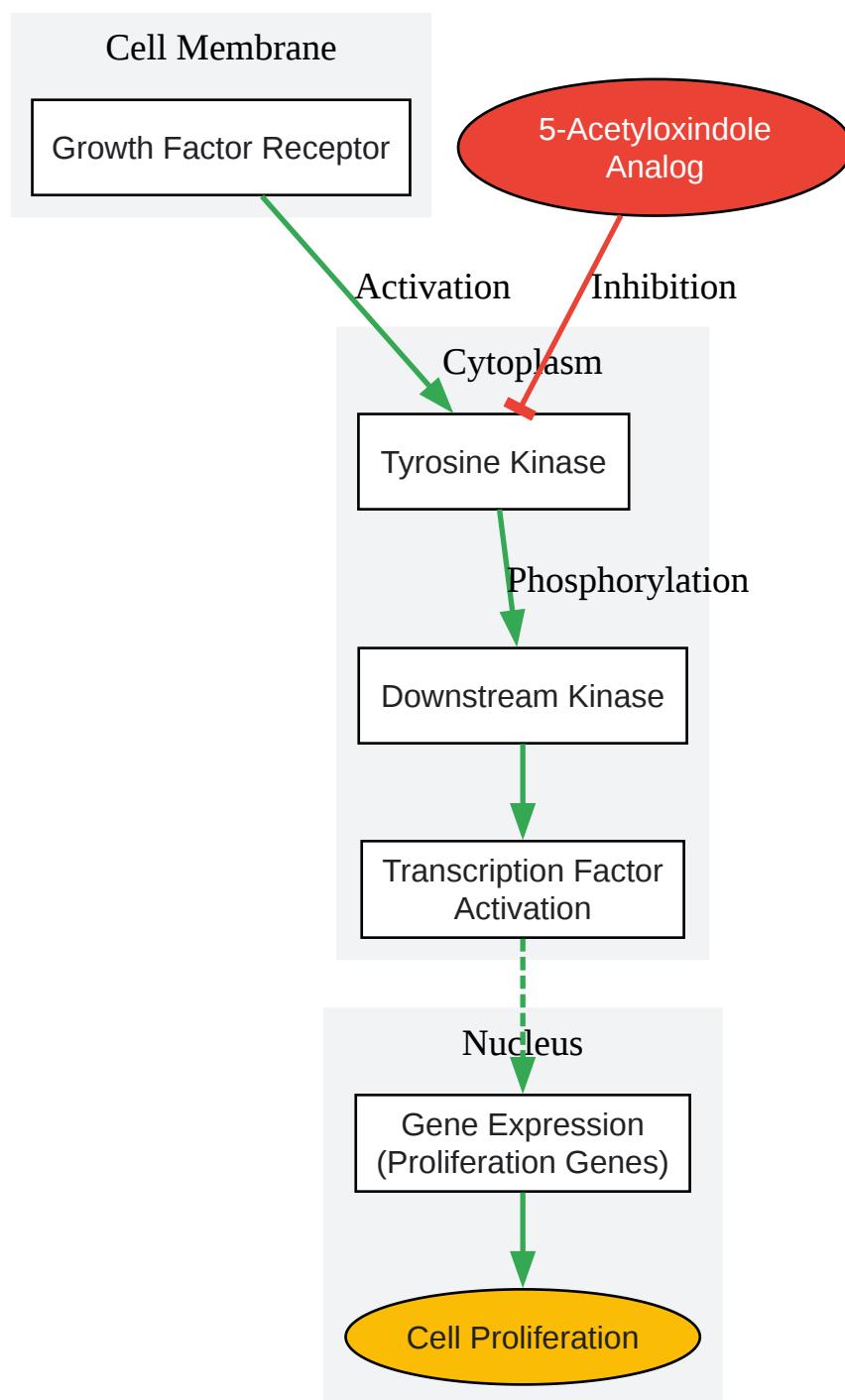


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Caption: Workflow for equilibrium solubility determination.

Hypothetical Signaling Pathway for Oxindole Derivatives

Oxindole and its derivatives have been reported to exhibit a range of biological activities, including potential anticancer effects. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a **5-Acetyloxindole** analog, leading to the inhibition of cell proliferation. This is a generalized representation and requires experimental validation for **5-Acetyloxindole** itself.



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Caption: Hypothetical kinase inhibition pathway.

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